molecular formula C7H18N2 B1370371 N1,N1,3-Trimethylbutane-1,3-diamine CAS No. 933738-55-7

N1,N1,3-Trimethylbutane-1,3-diamine

Cat. No.: B1370371
CAS No.: 933738-55-7
M. Wt: 130.23 g/mol
InChI Key: XJZJEGHBTQCDKG-UHFFFAOYSA-N
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Description

N1,N1,3-Trimethylbutane-1,3-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the butane backbone. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,3-Trimethylbutane-1,3-diamine typically involves the alkylation of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1,3-Trimethylbutane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine groups to primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N1,N1,3-Trimethylbutane-1,3-diamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which N1,N1,3-Trimethylbutane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,3-Trimethyl-1,3-butanediamine
  • N,N,N’,N’-Tetramethyl-1,3-propanediamine

Uniqueness

N1,N1,3-Trimethylbutane-1,3-diamine is unique due to its specific arrangement of methyl groups and amine functionalities, which confer distinct reactivity and interaction profiles compared to other diamines. Its structural properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJEGHBTQCDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627998
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-55-7
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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